molecular formula C18H22N4O3 B12931060 N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide CAS No. 524944-74-9

N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide

Cat. No.: B12931060
CAS No.: 524944-74-9
M. Wt: 342.4 g/mol
InChI Key: VRVXEDKJMKTDIE-UHFFFAOYSA-N
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Description

N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide is a complex organic compound belonging to the class of pyrimido[1,2-c]pyrimidines.

Chemical Reactions Analysis

N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide is unique due to its specific structure and biological activities. Similar compounds include:

By comparing these compounds, researchers can identify the unique features and potential advantages of this compound in various applications.

Biological Activity

N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide is a compound belonging to the class of pyrimidine derivatives. Compounds of this nature have garnered attention due to their diverse biological activities, including antitumor, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound based on existing literature.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18N4O4\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{4}

This structure features a pyrimidine core with various functional groups that contribute to its biological activity.

Antitumor Activity

Research indicates that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been shown to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of pyrimidine derivatives in targeting cancer cells by modulating signaling pathways related to cell growth and survival .

Antibacterial Properties

The compound has demonstrated antibacterial activity against a range of pathogens. In vitro studies revealed that similar pyrimidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis and protein synthesis pathways. For example, compounds with similar structural motifs have been evaluated against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Antiviral Effects

The antiviral potential of pyrimidine derivatives has also been explored. Some studies suggest that these compounds may inhibit viral replication by interfering with viral enzymes or host cell receptors. The ability to act against viruses such as HIV and Hepatitis B has been documented for structurally related compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in nucleic acid synthesis.
  • Cell Cycle Modulation : These compounds can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : They may trigger programmed cell death in malignant cells through various pathways.

Case Studies

Study ReferenceBiological ActivityFindings
AntitumorSignificant inhibition of cancer cell lines; apoptosis induction observed.
AntibacterialEffective against E. coli and S. aureus; disruption of bacterial growth mechanisms noted.
AntiviralInhibition of viral replication in vitro; potential targets include viral polymerases.

Properties

CAS No.

524944-74-9

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide

InChI

InChI=1S/C18H22N4O3/c1-2-3-11-22-17(24)14(15-19-10-7-12-21(15)18(22)25)20-16(23)13-8-5-4-6-9-13/h4-6,8-9,19H,2-3,7,10-12H2,1H3,(H,20,23)

InChI Key

VRVXEDKJMKTDIE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=C2NCCCN2C1=O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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